Saikosaponin B2

Descripción general

Descripción

Saikosaponin B2 es un compuesto bioactivo aislado de las raíces de Bupleurum falcatum, una planta comúnmente utilizada en la medicina tradicional china. Este compuesto pertenece a la clase de saponinas triterpénicas y es conocido por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, hepatoprotectores y anticancerígenos .

Mecanismo De Acción

Saikosaponin B2 ejerce sus efectos a través de varios objetivos moleculares y vías:

Antiinflamatorio: Inhibe la vía de señalización IKK/IκBα/NF-κB, reduciendo la producción de citocinas proinflamatorias.

Anticancerígeno: Regula la vía STK4/IRAK1/NF-κB, inhibiendo el crecimiento de células cancerosas.

Antiviral: Bloquea la entrada celular de virus al interactuar con las glicoproteínas de la envoltura viral.

Análisis Bioquímico

Biochemical Properties

Saikosaponin B2 interacts with various biomolecules, influencing biochemical reactions. For instance, it has been found to inhibit calcium flux induced by polygodial or allyl isothiocyanate in HEK293 cells expressing human TRPA1 . This suggests that this compound may interact with ion channels, affecting their function and subsequent cellular processes .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. In breast cancer cells, it inhibits proliferation and migration, reducing levels of phosphorylated STAT3, VASP, matrix metallopeptidase (MMP) 2 and MMP9 . This suggests that this compound can influence cell signaling pathways and gene expression, thereby affecting cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit hepatitis C virus (HCV) viral entry into cells, but not replication, suggesting that it may interact with specific biomolecules to inhibit enzyme activation . Furthermore, it has been shown to protect SH-SY5Y cells from hydrogen peroxide-induced cell death .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been shown to inhibit the proliferation and migration of MCF-7 cells, with these effects being observed over a period of time . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exhibit robust antiviral efficacy against FHV-1 at concentrations devoid of cytotoxicity . This suggests that this compound may have threshold effects, with potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that saikosaponins are mainly synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole . This indicates that this compound may interact with enzymes or cofactors involved in these pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to enhance the hepatotargeting effect of anticancer drugs through inhibition of multidrug resistance-associated drug transporters . This suggests that this compound may interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This compound is mainly stored in vacuoles . It is speculated that saikosaponins are synthesized via the mevalonate pathway in the protoplasm in young organs, and then transported to the central vacuole by the endoplasmic reticulum (ER) or the fusion of vacuoles . This suggests that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Saikosaponin B2 se puede sintetizar mediante la hidrólisis de saikosaponin A y saikosaponin D utilizando glicosidasas recombinantes. Estas enzimas, clonadas de Paenibacillus mucilaginosus y Lactobacillus koreensis, exhiben actividad de escisión de glicósidos en condiciones óptimas de 30–37 °C y pH 6.5–7.0 .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de raíces de Bupleurum falcatum seguida de purificación mediante cromatografía líquida de alto rendimiento preparativa. El proceso incluye la hidrólisis de saikosaponinas para producir saikogenin F y saikogenin G, que luego se purifican aún más para obtener this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Saikosaponin B2 experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede participar en reacciones de sustitución para formar nuevos compuestos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de saikosaponin con propiedades farmacológicas modificadas .

Aplicaciones Científicas De Investigación

Antitumor Activity

Saikosaponin B2 has demonstrated significant antitumor effects, particularly in liver cancer. Research indicates that SS-b2 inhibits the proliferation of liver cancer cells by regulating various signaling pathways.

Case Studies

- In a study involving male BALB/c mice treated with diethylnitrosamine to induce primary liver cancer, SS-b2 administration resulted in significant tumor weight reduction and improved liver function markers .

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings

- Macrophage Studies : In RAW 264.7 macrophages exposed to lipopolysaccharides (LPS), SS-b2 treatment led to decreased nitric oxide secretion and cell viability, demonstrating its anti-inflammatory potential .

- Chronic Inflammation Models : The compound has been effective in models of chronic inflammation associated with cancer development, highlighting its dual role in both inflammation and tumor suppression .

Antiviral Properties

Recent studies have highlighted the antiviral capabilities of this compound, particularly against hepatitis C virus (HCV).

Hepatoprotective Effects

This compound also exhibits hepatoprotective properties, making it beneficial for liver health.

Clinical Implications

- Studies suggest that SS-b2 can enhance the efficacy of anticancer drugs while reducing hepatotoxicity. It increases the uptake of cisplatin in hepatic cells by modulating transport proteins like OCT2 .

- Its ability to lower liver enzyme levels in animal models further supports its use in protecting against drug-induced liver injury .

Summary Table of Applications

Comparación Con Compuestos Similares

Saikosaponin B2 se compara con otras saikosaponinas como saikosaponin A, saikosaponin D y saikosaponin C:

Saikosaponin A y D: Estos compuestos también exhiben propiedades antiinflamatorias y anticancerígenas, pero difieren en sus objetivos moleculares y vías.

Saikosaponin C: Tiene efectos hepatoprotectores similares, pero con diferentes mecanismos de acción.

Singularidad: this compound es único debido a su potente inhibición de la vía de señalización IKK/IκBα/NF-κB, lo que lo convierte en un candidato prometedor para terapias antiinflamatorias y anticancerígenas .

Lista de compuestos similares:

- Saikosaponin A

- Saikosaponin D

- Saikosaponin C

- Punicalin

- Punicalagin

Actividad Biológica

Saikosaponin B2 (SSb2) is a natural compound primarily extracted from the roots of Bupleurum species, known for its diverse biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. This article provides a comprehensive overview of the biological activity of SSb2, supported by recent research findings, case studies, and data tables.

Antitumor Activity

Mechanisms of Action

SSb2 has demonstrated significant antitumor effects across various cancer types through multiple mechanisms:

- Liver Cancer : Research indicates that SSb2 inhibits primary liver cancer by regulating the STK4/IRAK1/NF-κB signaling pathway. In studies involving mice with induced liver cancer, SSb2 treatment led to reduced tumor weight and improved immune function parameters such as thymus and spleen indices .

- Breast Cancer : In vitro studies showed that SSb2 inhibits breast cancer cell proliferation and migration, particularly through the JAK/STAT signaling pathway. The compound affects the expression of matrix metalloproteinase 2 (MMP2), which is crucial for tumor invasion and metastasis .

- Angiogenesis Inhibition : SSb2 has been shown to inhibit angiogenesis in liver cancer models. It reduces levels of vascular endothelial growth factor (VEGF) and other key proteins involved in angiogenesis, thereby limiting tumor growth .

Table 1: Summary of Antitumor Effects of this compound

| Cancer Type | Mechanism of Action | Key Findings |

|---|---|---|

| Liver Cancer | Inhibition of STK4/IRAK1/NF-κB pathway | Reduced tumor weight in H22 tumor-bearing mice |

| Breast Cancer | Modulation of JAK/STAT pathway | Decreased cell proliferation and migration |

| General Angiogenesis | Downregulation of VEGF and MMPs | Inhibited angiogenesis in vitro and in vivo |

Anti-inflammatory Effects

SSb2 exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages. In studies utilizing LPS-stimulated RAW 264.7 macrophages, SSb2 significantly reduced nitric oxide secretion and the expression of inflammatory mediators, underscoring its potential for treating inflammatory diseases .

Hepatoprotective Properties

SSb2 has been recognized for its hepatoprotective effects, particularly against drug-induced liver injury. Experimental models have shown that SSb2 can ameliorate liver damage by enhancing antioxidant defenses and modulating apoptotic pathways in hepatocytes .

Antiviral Activity

Recent studies have also highlighted the antiviral properties of SSb2. It has been found to inhibit human coronavirus 229E infection with an IC50 value of 1.7 µmol/L, indicating strong antiviral activity without significant cytotoxicity at effective concentrations . The compound interferes with viral attachment and penetration, showcasing its potential as a therapeutic agent against viral infections.

Case Studies

- Liver Cancer Model : A study on Kunming mice treated with SSb2 showed a significant reduction in tumor size and improved immune response markers after one month of treatment at a dose of 30 mg/kg .

- Breast Cancer Cell Lines : In vitro assays demonstrated that SSb2 inhibited MCF-7 breast cancer cell proliferation by inducing apoptosis via the p53/p21 signaling pathway. The compound was tested at various concentrations (0.1 to 50 µM), revealing a dose-dependent effect on cell viability .

Propiedades

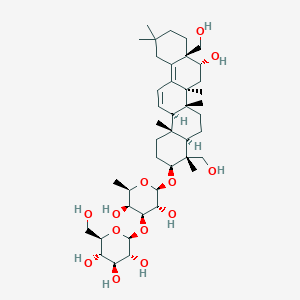

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25-,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYJYFCCMSVEPQ-ORAXXRKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58316-41-9 | |

| Record name | Saikosaponin B2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58316-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saikosaponin B2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058316419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.